[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound with potential applications in various fields of science and industry. Its unique structure, which includes a pyrrolidinone ring and an ethoxyphenyl group, makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with an isocyanate derivative to form the urea linkage. The pyrrolidinone ring can be introduced through cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
Comparison with Similar Compounds
[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-(4-Ethoxyphenyl)urea: This compound lacks the pyrrolidinone ring, making it less complex and potentially less versatile in its applications.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: The methoxy group in place of the ethoxy group can lead to differences in reactivity and biological activity.
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea:
Properties
IUPAC Name |
[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-19-11-5-3-10(4-6-11)16-8-9(7-12(16)17)15-13(14)18/h3-6,9H,2,7-8H2,1H3,(H3,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZFVZNIGGDSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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